molecular formula C24H24FN3O2 B4053270 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B4053270
M. Wt: 405.5 g/mol
InChI Key: IOKYDNHMCOTHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H24FN3O2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.18525518 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research on similar quinoline derivatives has demonstrated significant potential in the field of anticancer drug development. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized using microwave irradiation and conventional heating methods. These compounds, including derivatives with fluoro substitutions, showed promising cytotoxic activity against various carcinoma cell lines and significant anticancer activity, particularly in inducing apoptosis in cancer cells (Bhatt, Agrawal, & Patel, 2015).

Polymorphic Modifications and Diuretic Properties

A study on polymorphic modifications of a pyrrolo[3,2,1-ij]quinoline derivative, which is structurally related to the quinoline compound , revealed its strong diuretic properties. This could indicate potential use in developing new remedies for hypertension (Shishkina et al., 2018).

Radioligand Potential in PET Imaging

The labeling and evaluation of quinoline-2-carboxamide derivatives, including fluorophenyl variants, as potential radioligands, were investigated for their use in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR). This research suggests the potential application of such compounds in noninvasive assessment and imaging of PBR in vivo (Matarrese et al., 2001).

Quinoline Derivatives as Kinase Inhibitors

Quinoline derivatives, including those with fluoro-substituents, have been investigated for their role as kinase inhibitors. These compounds have shown efficacy in inhibiting the Met kinase superfamily, suggesting their potential in targeted cancer therapy (Schroeder et al., 2009).

Antibacterial and Antiviral Agents

Some 3-quinolinecarboxamides, with structural similarity to quinolone antibacterial agents, possess significant antiherpetic properties. This indicates the potential application of quinoline derivatives in developing new antiviral drugs (Wentland et al., 1993).

Properties

IUPAC Name

4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-14-20(23(30)28-15-7-6-10-26-13-15)21(16-8-4-5-9-17(16)25)22-18(27-14)11-24(2,3)12-19(22)29/h4-10,13,21,27H,11-12H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKYDNHMCOTHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

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